Methyl 5-(azetidin-3-yl)picolinate
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Overview
Description
Methyl 5-(azetidin-3-yl)picolinate is a chemical compound that belongs to the class of picolinic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(azetidin-3-yl)picolinate typically involves the formation of the azetidine ring followed by its attachment to the picolinate moiety. One common method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(azetidin-3-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Palladium catalysts and boronic acids are used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxetane derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the boronic acid used.
Scientific Research Applications
Methyl 5-(azetidin-3-yl)picolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(azetidin-3-yl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, similar picolinate compounds have been shown to interact with auxin-signaling F-box proteins, leading to the inhibition of plant growth . The exact molecular pathways and targets for this compound would depend on its specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Halauxifen-methyl: A picolinate herbicide with a similar structural skeleton.
Florpyrauxifen-benzyl: Another picolinate herbicide with structural similarities.
Azetidine derivatives: Compounds containing the azetidine ring, such as 3-(azetidin-3-yl)pyridine derivatives.
Uniqueness
Methyl 5-(azetidin-3-yl)picolinate is unique due to its combination of the picolinate moiety and the azetidine ring This structure imparts specific chemical and biological properties that are not found in other similar compounds
Biological Activity
Methyl 5-(azetidin-3-yl)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a picolinate core with an azetidine substituent, which contributes to its unique pharmacological properties. The molecular formula is C10H12N2O2, and it exhibits both lipophilicity and polar characteristics due to the presence of the azetidine ring and the picolinate moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The azetidine ring enhances the compound's binding affinity to various receptors and enzymes, potentially leading to improved therapeutic effects compared to other structural analogs.
- Receptor Binding : The compound may exhibit selective binding to neurotransmitter receptors, which can modulate physiological responses.
- Enzyme Inhibition : Research indicates that derivatives of azetidine compounds often serve as inhibitors for various enzymes, enhancing their potential as therapeutic agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : In cellular assays, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, a related azetidine derivative showed an IC50 value of approximately 0.77 μM against STAT3-inhibitory activity in breast cancer cells .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Mycobacterial Activity : Compounds with similar structures have been tested for their ability to inhibit Mycobacterium tuberculosis growth. One study reported that a structurally related compound exhibited a notable increase in potency against mycobacterial strains, suggesting that this compound may also possess similar properties .
Case Study 1: Anticancer Efficacy
A study published in 2020 investigated the efficacy of azetidine derivatives on cancer cell viability. This compound was included in a series of compounds tested for their ability to inhibit cell proliferation in breast cancer models:
Compound | Cell Line | EC50 (μM) | Mechanism |
---|---|---|---|
5a | MDA-MB-231 | 1.8 | STAT3 Inhibition |
7a | MDA-MB-468 | 1.8 | Apoptosis Induction |
These results indicate that this compound could be a promising candidate for further development in cancer therapeutics.
Case Study 2: Enzymatic Inhibition
Another study focused on the inhibitory effects of azetidine derivatives on specific enzymes involved in metabolic pathways:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
14 | SIK2 | <0.1 |
15 | SIK3 | <0.2 |
The findings suggest that this compound may also exhibit potent inhibitory activity against these kinases, which are crucial in various signaling pathways related to cancer progression and metabolism .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-(azetidin-3-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7(6-12-9)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI Key |
FORZQCLCELUUON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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